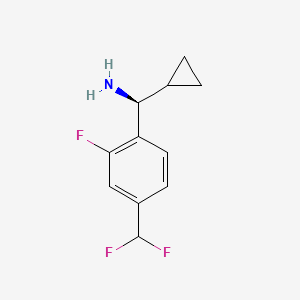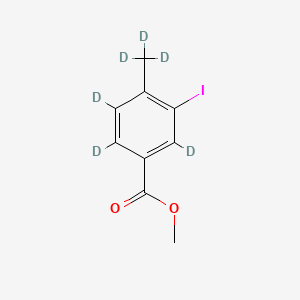
1,4-butanediol, tBDMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, tBDMS (tert-Butyldimethylsilyl) is a chemical compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. It is a colorless, viscous liquid with a slightly sweet odor. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,4-Butanediol, tBDMS can be synthesized through several methods. One common method involves the hydrogenation of maleic anhydride to produce succinic acid, which is then esterified and hydrogenated to yield 1,4-butanediol . Another method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce 1,4-butanediol . Industrial production methods include the Reppe process, which uses acetylene and formaldehyde, and the Davy process, which involves the hydrogenation of maleic anhydride .
Chemical Reactions Analysis
1,4-Butanediol, tBDMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce gamma-butyrolactone (GBL) using copper-based catalysts.
Reduction: It can be reduced to form tetrahydrofuran (THF) in the presence of phosphoric acid and high temperature.
Substitution: It reacts with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes.
Cyclization: When exposed to an acidic medium, it cyclizes to produce tetrahydrofuran.
Common reagents used in these reactions include copper-based catalysts, phosphoric acid, and various acids and bases. The major products formed from these reactions include gamma-butyrolactone, tetrahydrofuran, polyesters, and polyurethanes.
Scientific Research Applications
1,4-Butanediol, tBDMS has a wide range of scientific research applications:
Mechanism of Action
1,4-Butanediol, tBDMS exerts its effects through various molecular targets and pathways. It is metabolized by alcohol dehydrogenase to gamma-hydroxybutyric acid (GHB), which then acts on the central nervous system . The compound affects synaptic plasticity via the ERK1/2-CREB-BDNF pathway, leading to the release of acetylcholine and ultimately affecting learning and memory .
Comparison with Similar Compounds
1,4-Butanediol, tBDMS can be compared with other similar compounds such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
These compounds share similar chemical structures but differ in their physical and chemical properties. For example, 1,2-butanediol and 1,3-butanediol have different hydroxyl group positions, which affect their reactivity and applications . This compound is unique due to its specific reactivity and applications in various industrial processes.
Properties
CAS No. |
122795-01-1 |
|---|---|
Molecular Formula |
C16H38O2Si2 |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-14H2,1-10H3 |
InChI Key |
FQBZLVHZDYXUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)





![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
